2,3',4,5'-Tetrachlorobiphenyl
Overview
Description
2,3’,4,5’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. Polychlorinated biphenyls were widely used in various industrial applications due to their chemical stability and insulating properties. they are now known to be environmental pollutants with significant health risks .
Mechanism of Action
Target of Action
The primary target of 2,3’,4,5’-Tetrachlorobiphenyl is the circadian clock. It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its target, the circadian clock, by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.
Biochemical Pathways
It is known that the compound can disrupt the functions of the endocrine (hormone) system .
Pharmacokinetics
It has been observed that rates of dechlorination of 2,3’,4,5’-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl by an organohalide respiring bacterium, dehalobium chlorocoercia df-1, occur at concentrations as low as 1 ng l−1 . This suggests that the compound’s bioavailability may be influenced by the presence of specific bacteria in the environment.
Result of Action
The molecular and cellular effects of 2,3’,4,5’-Tetrachlorobiphenyl’s action are largely related to its disruption of the circadian clock and the endocrine system . The compound’s ability to inhibit the expression of the core circadian component PER1 can have significant effects on an organism’s biological rhythms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4,5’-Tetrachlorobiphenyl. For instance, the presence of iron oxides in sediments has been found to enhance the rate and extent of 2,3’,4,5’-Tetrachlorobiphenyl transformation . Additionally, the compound’s dechlorination rate is influenced by the concentration of dissolved PCBs in the porewater .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3’,4,5’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms .
Industrial Production Methods
Industrial production of 2,3’,4,5’-Tetrachlorobiphenyl follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the desired compound. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2,3’,4,5’-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl rings, typically under anaerobic conditions using specific bacterial strains such as Dehalococcoides.
Substitution: Chlorine atoms on the biphenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reductive Dechlorination: Electron donors such as elemental iron or fatty acids are used in the presence of specific bacterial cultures.
Oxidation: Catalysts such as cytochrome P450 enzymes facilitate the oxidation process.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions to achieve substitution reactions.
Major Products Formed
Reductive Dechlorination: Products include lower chlorinated biphenyls such as 2,3,5-Trichlorobiphenyl and 2,4,5-Trichlorobiphenyl.
Oxidation: Hydroxylated metabolites such as 4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,3’,4,5’-Tetrachlorobiphenyl has been extensively studied in various scientific fields:
Comparison with Similar Compounds
2,3’,4,5’-Tetrachlorobiphenyl is one of many polychlorinated biphenyls, each with different chlorine substitution patterns. Similar compounds include:
2,3,4,4’-Tetrachlorobiphenyl: Similar in structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
2,3,4,5-Tetrachlorobiphenyl: Another isomer with a different arrangement of chlorine atoms, affecting its reactivity and toxicity.
The uniqueness of 2,3’,4,5’-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical behavior, environmental persistence, and biological effects.
Properties
IUPAC Name |
1,3-dichloro-5-(2,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTXLLZIBIDUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074214 | |
Record name | 2,3',4,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73575-52-7 | |
Record name | 2,3',4,5'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,5'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4621AC581D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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